A 77636 hydrochloride
Overview
Description
A 77636 hydrochloride is a potent and selective dopamine D1-like receptor agonist . It has pEC50 values of 8.97 and < 5 for D1-like and D2-like receptors respectively . It displays anti-Parkinsonian activity following oral administration in vivo . It also exhibits an 11-fold cell type bias over dopamine in a functional assay in U2 cells .
Molecular Structure Analysis
The empirical formula of A 77636 hydrochloride is C20H27NO3 · HCl · xH2O . Its molecular weight is 365.89 on an anhydrous basis . The SMILES string representation of its structure is O.Cl.NC[C@@H]1OC@@Hc(O)ccc12)C34CC5CC(CC(C5)C3)C4 .Physical And Chemical Properties Analysis
A 77636 hydrochloride is a solid substance . It is white to off-white in color . It is soluble in water, with a solubility of more than 10 mg/mL . It should be stored in a desiccated state, protected from light, at a temperature of -20°C .Scientific Research Applications
Dopamine D1 Receptor Agonist and Parkinson's Disease
A 77636 hydrochloride is primarily recognized as a selective dopamine D1 receptor agonist. It has shown significant affinity for the dopamine D1 receptor and has been studied extensively in the context of Parkinson's disease. Research conducted by Kebabian et al. (1992) demonstrated that A 77636 could increase locomotor activity and decrease the severity of Parkinsonian-like symptoms in marmosets, suggesting its potential utility in treating Parkinson's disease (Kebabian et al., 1992).
Neurobiological Effects
Further studies explored the neurobiological impacts of A 77636. Asin and Wirtshafter (1993) observed that acute injections of A 77636 induced ipsilateral Fos-like immunoreactivity and contralateral rotation in rats with unilateral dopamine-depleting lesions. However, repeated treatment with A 77636 resulted in a failure to induce either striatal c-fos or rotation, highlighting changes in dopamine D1 receptor sensitivity (Asin & Wirtshafter, 1993).
Interaction with D2 Dopamine Receptors
Research by Wirtshafter and Asin (1994) showed that systemic administration of A 77636 led to a dose-dependent induction of Fos-like immunoreactivity in the striatum. Their findings indicated a complex interaction between D1 and D2 dopamine receptor stimulation, revealing a more nuanced understanding of dopamine receptor dynamics (Wirtshafter & Asin, 1994).
Tolerance Development and Receptor Desensitization
Lin et al. (1996) discovered that A 77636 induced rapid tolerance in vivo due to its prolonged activation of the D1 receptor. This property limits its potential for Parkinson's disease therapy, as the continued activation of the D1 receptor by A 77636 leads to an inability of the receptor to recover its responsiveness (Lin et al., 1996).
Acetylcholine Release Stimulation
Acquas et al. (1994) studied the effects of A 77636 on acetylcholine release in rats. They found that administration of A 77636 significantly increased acetylcholine release in the rat frontal cortex and hippocampus, suggesting its potential relevance in treating acetylcholine deficit-related syndromes (Acquas et al., 1994).
Desensitization Profile in Primates
Blanchet et al. (1996) explored the desensitization process of dopamine D1 receptors in primates treated with A 77636. Their findings showed that dopamine D1 receptors are susceptible to desensitization after prolonged occupancy, which is crucial for understanding the dynamics of dopamine receptor function in clinical settings (Blanchet et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHPNJVKFAPVOG-QYFJGNGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042576 | |
Record name | A 77636 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A 77636 hydrochloride | |
CAS RN |
145307-34-2 | |
Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A 77636 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-77636 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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